molecular formula C13H15ClO2 B13668575 tert-Butyl 2-(3-chlorophenyl)acrylate

tert-Butyl 2-(3-chlorophenyl)acrylate

Cat. No.: B13668575
M. Wt: 238.71 g/mol
InChI Key: FBSIYXFFOVNUQK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-chlorophenyl)acrylate is an organic compound with the molecular formula C13H15ClO2 It is a derivative of acrylate, featuring a tert-butyl group and a 3-chlorophenyl group attached to the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-chlorophenyl)acrylate typically involves the esterification of 2-(3-chlorophenyl)acrylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-chlorophenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-chlorophenyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions, forming long-chain polymers with specific properties. The presence of the 3-chlorophenyl group can influence the reactivity and stability of the compound, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl Acrylate: A simpler acrylate ester without the 3-chlorophenyl group.

    Methyl 2-(3-chlorophenyl)acrylate: Similar to tert-Butyl 2-(3-chlorophenyl)acrylate but with a methyl ester group instead of a tert-butyl group.

Uniqueness

This compound is unique due to the combination of the tert-butyl group and the 3-chlorophenyl group. This combination imparts specific properties such as increased hydrophobicity, thermal stability, and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .

Properties

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

tert-butyl 2-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3

InChI Key

FBSIYXFFOVNUQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)Cl

Origin of Product

United States

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